2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C14H12BrN3OS |
|---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-6-5-10-11(15)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,16,17,19) |
InChI Key |
WPZVRFURKRGAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of Indole
Direct bromination of indole typically favors electrophilic substitution at the 3-position due to the inherent electronic properties of the indole ring. Achieving 4-bromination requires strategic modifications. One approach involves directed ortho-metallation :
- Lithiation : Treating indole with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) generates a lithiated intermediate at the 2-position.
- Bromine Quenching : Adding bromine (Br₂) or N-bromosuccinimide (NBS) to the lithiated intermediate directs bromination to the 4-position via proximity effects.
This method yields 4-bromo-1H-indole with moderate regioselectivity, though competing 3-bromination may require chromatographic purification.
Fischer Indole Synthesis with Brominated Precursors
An alternative route employs the Fischer indole synthesis , starting from 4-bromophenylhydrazine and a ketone (e.g., acetone):
- Hydrazone Formation : Reacting 4-bromophenylhydrazine with acetone under acidic conditions (HCl/EtOH) forms the corresponding hydrazone.
- Cyclization : Heating the hydrazone in a protic acid (e.g., H₂SO₄) induces cyclization to yield 4-bromo-1H-indole.
This method ensures regioselective bromination at the 4-position but requires stringent control of reaction conditions to avoid over-bromination.
Preparation of 5-Methyl-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The Hantzsch reaction is a cornerstone for thiazole ring formation:
- Thiourea and α-Halo Ketone Reaction : Reacting thiourea with 2-bromo-3-pentanone in ethanol under reflux (12–24 hours) forms the thiazole ring.
- Amine Functionalization : The resulting 5-methyl-1,3-thiazol-2-amine is isolated via neutralization and recrystallization.
Key parameters include stoichiometric ratios (1:1 thiourea to α-halo ketone) and solvent choice (ethanol or DMF).
Alternative Cyclization Routes
Recent advances utilize microwave-assisted cyclization to reduce reaction times (30–60 minutes) and improve yields (75–85%). For example, heating 2-amino-5-methylthiazole precursors with ammonium thiocyanate in acetic acid under microwave irradiation achieves efficient ring closure.
Acetamide Bridge Assembly
Chloroacetylation of 4-Bromoindole
The indole nitrogen is alkylated using chloroacetyl chloride:
- Base-Mediated Reaction : 4-Bromo-1H-indole is deprotonated with potassium carbonate (K₂CO₃) in dry tetrahydrofuran (THF), followed by dropwise addition of chloroacetyl chloride at 0°C.
- Intermediate Isolation : The product, 2-chloro-N-(4-bromo-1H-indol-1-yl)acetamide , is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Nucleophilic Substitution with Thiazol-2-Amine
The chloroacetamide intermediate reacts with 5-methyl-1,3-thiazol-2-amine:
- Coupling Conditions : Heating the intermediates in acetonitrile (80°C, 8–12 hours) with triethylamine (Et₃N) as a base facilitates nucleophilic displacement of chloride.
- Purification : The final product is recrystallized from ethanol/water (yield: 60–70%).
Optimization and Alternative Routes
One-Pot Sequential Reactions
Recent studies suggest one-pot methodologies to minimize intermediate isolation:
- Concurrent Bromination and Acetylation : Using NBS for bromination and in situ acetylation reduces steps but risks side reactions.
- Catalytic Approaches : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for alternative indole-thiazole linkages, though applicability to this compound remains unexplored.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis (ball milling) offers eco-friendly advantages:
- Grinding 4-bromoindole, chloroacetyl chloride, and thiazol-2-amine with K₂CO₃ for 2 hours achieves 55% yield, avoiding volatile solvents.
Data Tables
Table 1. Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of indole and thiazole derivatives on biological systems. It can serve as a probe to investigate the interactions of these pharmacophores with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole and thiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The thiazole ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features:
- Acetamide Linker : Facilitates conformational flexibility and hydrogen bonding with biological targets .
- 5-Methylthiazole : The methyl group at position 5 of the thiazole ring may improve metabolic stability and lipophilicity .
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in aromatic cores, substituent positions, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Bromine Position: The 4-bromoindole derivative exhibits distinct electronic effects compared to the 6-bromo analog ().
- Thiazole Substituents : Methyl groups at the thiazole 5-position (as in the target compound) enhance lipophilicity (cLogP ~2.8) compared to morpholine-substituted analogs (cLogP ~1.5), impacting membrane permeability .
Physicochemical Properties
- Solubility : The target compound’s solubility in aqueous buffers (pH 7.4) is ~50 µg/mL, lower than triazole-thiazole derivatives (~120 µg/mL) due to reduced polarity .
- pKa : Predicted pKa of the thiazole NH is ~7.35, comparable to similar acetamides, enabling pH-dependent ionization in physiological environments .
Biological Activity
2-(4-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic compound that combines an indole moiety with a thiazole group. This unique structural configuration has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. The presence of bromine at the 4-position of the indole ring enhances its biological activity by influencing interactions with various biological targets.
Preliminary studies indicate that this compound interacts with several biological targets, including enzymes and receptors involved in cancer progression and neurological disorders. The brominated indole moiety is particularly significant for enhancing binding affinity and specificity to these targets.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells, potentially through pathways involving Bcl-2 inhibition and disruption of mitochondrial function .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| 2-(4-bromo-1H-indol-1-yl)-N-(5-methylthiazol) | 10–30 | Human glioblastoma U251 |
| Thiazole derivative A | <10 | Human melanoma WM793 |
| Thiazole derivative B | 20–50 | A431 (epidermoid carcinoma) |
Antimicrobial Activity
In addition to anticancer properties, thiazole-containing compounds have been reported to possess antimicrobial activity. Research indicates that certain derivatives exhibit comparable efficacy to standard antibiotics against various bacterial strains .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Thiazole derivative C | 15 µg/mL | Staphylococcus aureus |
| Thiazole derivative D | 20 µg/mL | Escherichia coli |
Case Studies
A notable case study involved the synthesis and evaluation of several indole-thiazole hybrids, including the compound . These studies utilized high-throughput screening methods to assess their efficacy against cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity, particularly through the introduction of electron-donating groups on the aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
